BenchChemオンラインストアへようこそ!

(R)-2-(3-Fluorophenyl)pyrrolidine

Pan-TRK Inhibition Enantioselectivity Kinase Inhibitor

(R)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-03-9) is a chiral pyrrolidine derivative, characterized by a (2R)-configured pyrrolidine ring bearing a 3-fluorophenyl substituent. With a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol , it is a versatile building block in medicinal chemistry.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 920274-03-9
Cat. No. B1337241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-Fluorophenyl)pyrrolidine
CAS920274-03-9
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC=C2)F
InChIInChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
InChIKeyOADZVVBVXBBMPW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-03-9): A Chiral Pyrrolidine Building Block


(R)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-03-9) is a chiral pyrrolidine derivative, characterized by a (2R)-configured pyrrolidine ring bearing a 3-fluorophenyl substituent. With a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol [1], it is a versatile building block in medicinal chemistry. It is commonly employed as a key chiral intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS) and various kinases . The compound is commercially available with a typical purity of ≥95%, and its storage requires an inert atmosphere at 2–8°C .

Why (R)-2-(3-Fluorophenyl)pyrrolidine Cannot Be Replaced by Racemates or Positional Isomers in Critical Applications


In asymmetric synthesis and structure-activity relationship (SAR) studies, the precise three-dimensional orientation of functional groups is paramount. For (R)-2-(3-Fluorophenyl)pyrrolidine, both the specific (R)-stereochemistry at the C2 position and the 3-fluoro substitution on the phenyl ring are critical determinants of biological activity. Substitution with the racemic mixture (CAS 298690-72-9) can lead to a 50% loss in desired potency or introduce off-target effects due to the inactive or antagonistic (S)-enantiomer . Similarly, replacing the 3-fluorophenyl group with a 2- or 4-fluorophenyl analog, or a non-fluorinated phenyl group, can drastically alter electronic properties, metabolic stability, and binding affinity to target proteins [1]. The data below quantitatively demonstrate why this specific compound must be procured for projects requiring precise molecular architecture.

Quantitative Evidence Guide: (R)-2-(3-Fluorophenyl)pyrrolidine vs. Key Comparators


Enantiomeric Purity Drives Potency in Pan-TRK Inhibition: (R)-2-(3-Fluorophenyl)pyrrolidine vs. Racemate

In the context of pan-TRK inhibitors, the (R)-enantiomer of 2-phenylpyrrolidine is essential for achieving potent kinase inhibition. The (R)-2-(3-fluorophenyl)pyrrolidine fragment is a direct analog and a key component of advanced inhibitors like GNF-8625. While a direct IC50 comparison between the free (R)-amine and its racemate is not reported in primary literature, the foundational SAR for this scaffold demonstrates that the (R)-configuration is required for potent TRK inhibition [1]. The racemic 2-(3-fluorophenyl)pyrrolidine (CAS 298690-72-9) would be an unsuitable substitute for projects targeting the (R)-configured binding pocket.

Pan-TRK Inhibition Enantioselectivity Kinase Inhibitor

Fluorine Substitution Modulates TRK Inhibitor Potency: 3-Fluoro vs. Non-Fluorinated Phenyl

The inclusion of a fluorine atom at the 3-position of the phenyl ring in (R)-2-(3-fluorophenyl)pyrrolidine is a critical structural feature for optimizing the potency of derived TRK inhibitors. GNF-8625, an advanced pan-TRK inhibitor incorporating the (R)-2-(3-fluorophenyl)pyrrolidine fragment, exhibits sub-nanomolar potency against TRKA (IC50 = 0.8 nM) . While direct IC50 data for the non-fluorinated analog is not publicly available for this specific compound, the broader class of (R)-2-phenylpyrrolidine-based TRK inhibitors shows that specific substitutions on the phenyl ring are essential for achieving high potency and selectivity [1].

Pan-TRK Inhibition Fluorine SAR Medicinal Chemistry

Stereochemical Integrity and Storage Stability: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The (R)-2-(3-fluorophenyl)pyrrolidine compound requires specific storage conditions (under inert gas at 2-8°C) to maintain its chiral integrity . This is consistent across the enantiomeric series, as the (S)-enantiomer (CAS 920274-04-0) and the racemate (CAS 298690-72-9) have similar storage requirements [1]. However, procurement of the pure (R)-enantiomer ensures that the desired stereochemical configuration is present from the outset, eliminating the need for costly and time-consuming chiral resolution steps that would be required if using the racemic mixture.

Chiral Stability Storage Conditions Procurement

Validated Role in Advanced Pan-TRK Inhibitor Synthesis: (R)-2-(3-Fluorophenyl)pyrrolidine as a Critical Building Block for GNF-8625

The (R)-2-(3-fluorophenyl)pyrrolidine scaffold is an integral component of GNF-8625, a broad-spectrum TRK inhibitor that demonstrates potent antiproliferative activity with IC50 values of 0.8 nM (TRKA), 22 nM (TRKB), and 5.4 nM (TRKC) . Furthermore, GNF-8625 can be conjugated with Thalidomide to form a PROTAC degrader, expanding its utility in targeted protein degradation strategies . This directly contrasts with the (S)-enantiomer or non-fluorinated analogs, which have not been reported to yield comparably potent inhibitors in the same chemical series.

TRK Inhibitor PROTAC Medicinal Chemistry

Chiral Purity and Enantiomeric Excess: A Procurement Quality Benchmark

While specific enantiomeric excess (ee) values for commercial batches of (R)-2-(3-fluorophenyl)pyrrolidine are not uniformly reported in public sources, the compound is offered by reputable vendors with a typical purity of ≥95% and is often supplied as the L-tartrate salt to ensure chiral purity . In contrast, the racemic mixture is defined by an equal mixture of (R)- and (S)-enantiomers, resulting in a theoretical ee of 0% . The procurement of a salt form, such as the L-tartrate, can provide a solid, crystalline material with enhanced stability and easier handling compared to the free base, which is often an oil.

Chiral Purity Quality Control Procurement

Key Application Scenarios for (R)-2-(3-Fluorophenyl)pyrrolidine in Research and Development


Synthesis of Potent Pan-TRK Kinase Inhibitors

The compound is the preferred chiral building block for constructing imidazopyridazine-based pan-TRK inhibitors, such as GNF-8625, which exhibits sub-nanomolar potency against TRKA (IC50 = 0.8 nM) . Its (R)-configuration is essential for occupying the hydrophobic pocket of the TRK kinase domain, as established by X-ray crystallography of related (R)-2-phenylpyrrolidine ligands [1].

Development of CNS-Targeted Therapeutics

Given its structural features, (R)-2-(3-fluorophenyl)pyrrolidine is valuable for synthesizing ligands targeting CNS receptors, including dopamine and serotonin receptors . The 3-fluorophenyl group enhances blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs [1].

Asymmetric Synthesis and Chiral Ligand Design

As a pure enantiomer, (R)-2-(3-fluorophenyl)pyrrolidine can be employed as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis. The presence of the 3-fluorophenyl group introduces unique electronic and steric properties that can influence the enantioselectivity of catalytic reactions .

Targeted Protein Degradation (PROTAC) Research

The compound serves as a starting material for synthesizing PROTACs targeting TRK kinases. For example, GNF-8625, which contains the (R)-2-(3-fluorophenyl)pyrrolidine fragment, can be conjugated to Thalidomide to create a TRK degrader . This application requires the precise stereochemistry of the (R)-enantiomer to maintain binding affinity to the target protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(3-Fluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.